propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring, and finally, the esterification to introduce the propan-2-yl group. Common reagents used in these steps include hydrazine, acetophenone, and ethyl acetoacetate, among others. Reaction conditions often involve refluxing in solvents like ethanol or methanol and the use of catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the pyrazole or pyrimidine rings.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets involved in diseases such as cancer or inflammation.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Pathways involved might include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 1,3-diphenyl-1H-pyrazole
- 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine
- Propan-2-yl esters of other carboxylic acids
Uniqueness
What sets propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate apart is its combination of structural features. The presence of both a pyrazole and a pyrimidine ring, along with the ester functional group, provides a unique set of chemical properties and potential biological activities.
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
propan-2-yl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H24N4O3/c1-15(2)31-23(29)20-16(3)25-24(30)26-22(20)19-14-28(18-12-8-5-9-13-18)27-21(19)17-10-6-4-7-11-17/h4-15,22H,1-3H3,(H2,25,26,30) |
InChI Key |
QBQNKRLXZFXWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
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